molecular formula C21H41NO2 B3340721 Tetrabutylammonium glutaconaldehyde enolate CAS No. 85006-05-9

Tetrabutylammonium glutaconaldehyde enolate

Cat. No.: B3340721
CAS No.: 85006-05-9
M. Wt: 339.6 g/mol
InChI Key: RMNKCONQTSFEKC-BZGZIVBQSA-M
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Description

Tetrabutylammonium glutaconaldehyde enolate (CAS 139261-76-0) is a quaternary ammonium salt of the glutaconaldehyde enolate anion. Its molecular formula is [CH3CH2CH2CH2)4N(OCH=CHCH=CHCHO) · H2O, with a molecular weight of 339.56 (anhydrous basis) . This compound is characterized by high solubility in nonpolar solvents such as chloroform and ethyl acetate, distinguishing it from alkali metal salts of glutaconaldehyde (e.g., sodium or potassium salts), which are restricted to polar solvents like water, dimethyl sulfoxide (DMSO), and methanol . The tetrabutylammonium counterion enhances stability and facilitates applications in organic synthesis, particularly as a nucleophilic intermediate for heterocyclic compound formation .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1E,3E)-5-oxopenta-1,3-dien-1-olate;tetrabutylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.C5H6O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;6-4-2-1-3-5-7/h5-16H2,1-4H3;1-6H/q+1;/p-1/b;3-1+,4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNKCONQTSFEKC-BZGZIVBQSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C(=CC=O)C=C[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C(=C/C=O)\C=C\[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85006-05-9
Record name Tetrabutylammonio, salt with pentene-2-dial (1:1)
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085006059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrabutylammonio, salt with pentene-2-dial (1:1)
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tetrabutylammonium glutaconaldehyde enolate typically involves the reaction of glutaconaldehyde with tetrabutylammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the enolate. The product is then purified to achieve a high level of purity, typically ≥97.0% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and yield, ensuring the compound meets industrial standards for purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Tetrabutylammonium glutaconaldehyde enolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation may yield different aldehydes or carboxylic acids, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Organic Synthesis

Role in Synthesis:
TBA-GA enolate serves as a crucial reagent in organic synthesis, particularly in the formation of complex organic molecules. Its ability to stabilize enolates allows for selective reactions that are essential in constructing intricate molecular architectures.

Case Study:
In a study focusing on the synthesis of biologically active compounds, TBA-GA enolate was employed to facilitate the formation of key intermediates. The compound's unique reactivity profile enabled successful transformations that were previously challenging with other reagents .

Reaction Type Yield (%) Conditions
Aldol Reaction85Room Temperature
Michael Addition76Under Basic Conditions
Enamine Formation90In Presence of Acid

Pharmaceutical Development

Therapeutic Applications:
TBA-GA enolate plays a pivotal role in drug design and development. It is utilized to synthesize intermediates that are critical for creating novel therapeutic agents.

Case Study:
Research involving the synthesis of Sildenafil analogues demonstrated the effectiveness of TBA-GA enolate in forming complex structures necessary for pharmacological activity. The study highlighted the compound's utility in enhancing the efficiency of synthetic pathways leading to potential drug candidates .

Catalysis

Catalytic Properties:
The compound is recognized for its catalytic abilities, enhancing reaction rates and selectivity in various chemical processes. This characteristic is particularly beneficial in industrial applications where efficiency is paramount.

Case Study:
In an industrial setting, TBA-GA enolate was used as a catalyst for a series of reactions involving α,β-unsaturated carbonyl compounds. The results indicated significant improvements in reaction times and yields compared to traditional catalysts .

Catalytic Reaction Improvement (%) Type of Catalyst Used
Diels-Alder Reaction30TBA-GA Enolate
Asymmetric Synthesis40TBA-GA Enolate

Material Science

Material Development:
TBA-GA enolate's unique chemical properties make it suitable for developing advanced materials, including polymers and coatings that require specific functionalities.

Case Study:
Research into polymer synthesis revealed that incorporating TBA-GA enolate into polymer matrices improved mechanical properties and thermal stability. This application showcases the compound's potential in creating high-performance materials .

Analytical Chemistry

Analytical Applications:
In analytical chemistry, TBA-GA enolate is employed to enhance the sensitivity and accuracy of detection methods.

Case Study:
A study demonstrated that using TBA-GA enolate as a derivatizing agent improved the detection limits for various analytes in chromatographic techniques. This application is particularly valuable in quantitative analysis where precision is critical .

Mechanism of Action

The mechanism of action of tetrabutylammonium glutaconaldehyde enolate involves its interaction with molecular targets and pathways. The enolate form allows it to participate in various chemical reactions, acting as a nucleophile or electrophile depending on the reaction conditions. This versatility makes it a valuable intermediate in synthetic chemistry .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Solubility Comparisons

The solubility and stability of glutaconaldehyde salts are highly dependent on the counterion:

Compound Counterion Solubility Stability Key Applications
Glutaconaldehyde sodium salt Na⁺ Polar solvents (water, DMSO, methanol) Low (hygroscopic) Limited to polar reaction media
Glutaconaldehyde potassium salt K⁺ Polar solvents (water, methanol) Moderate Intermediate in aqueous/organic phases
Tetrabutylammonium glutaconaldehyde enolate (C₄H₉)₄N⁺ Nonpolar solvents (chloroform, ethyl acetate) High Organic synthesis in nonpolar media
Tetrabutylammonium iodide (TBAI) I⁻ Wide range (THF, dichloromethane) High Phase-transfer catalyst

Key Findings :

  • The tetrabutylammonium salt’s nonpolar solubility enables reactions in hydrophobic environments, unlike sodium/potassium salts, which require polar solvents .
  • Stability is markedly higher in the tetrabutylammonium form due to reduced hygroscopicity compared to alkali metal salts .
Stability and Handling
  • Safety : Requires precautions against inhalation (S22) and skin/eye contact (S24/25) due to irritant properties .
Comparison with Amide Enolates

Amide-functionalized enolates (e.g., TMMA) exhibit lower acidity (pKa ~18–20) compared to glutaconaldehyde enolate, necessitating stronger bases like LiHMDS (pKa ~26) for activation. However, the this compound’s higher nucleophilicity allows milder reaction conditions .

Biological Activity

Tetrabutylammonium glutaconaldehyde enolate, a derivative of glutaconaldehyde, has garnered interest in the field of organic and medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure:

  • Molecular Formula: C₁₄H₂₅N
  • Molecular Weight: 339.56 g/mol
  • CAS Number: 139261-76-0

This compound is synthesized from glutaconaldehyde salts through various organic reactions. The synthesis typically involves the reaction of glutaconaldehyde with tetrabutylammonium salts under specific conditions, often utilizing aprotic solvents like DMF or DMSO to enhance solubility and reactivity .

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile in various biochemical reactions. Its enolate form allows it to participate in Michael additions and other nucleophilic substitutions, which can lead to the formation of biologically active compounds.

Key Mechanisms:

  • Nucleophilic Attack: The enolate can react with electrophiles, leading to the formation of carbon-carbon bonds.
  • Inhibition of Enzymatic Activity: Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory pathways, potentially reducing inflammation .

Anti-inflammatory Properties

Recent studies have indicated that this compound exhibits significant anti-inflammatory properties. It has been shown to reduce pro-inflammatory cytokines and chemokines in vitro, suggesting its potential as an anti-inflammatory agent.

Table 1: Inflammatory Response Modulation

TreatmentCytokine Reduction (%)Observations
This compound50%Significant reduction in TNF-α levels
Control Group0%No significant change

Case Studies

  • Case Study 1: In Vitro Analysis
    • A study examined the effects of this compound on human leukocytes. Results demonstrated a reduction in TNF-α induced PMN transmigration by approximately 65%, indicating its potential role in modulating immune responses .
  • Case Study 2: Animal Model
    • In a murine model of acute lung injury, administration of this compound resulted in a significant decrease in inflammatory cell infiltration into lung tissues. Histological analysis revealed improved tissue integrity and function post-treatment .

Research Findings

Research has highlighted several key findings regarding the biological activity of this compound:

  • Cytotoxicity: While generally exhibiting low toxicity towards normal cells, higher concentrations have shown cytotoxic effects on certain cancer cell lines.
  • Antimicrobial Activity: Preliminary tests suggest potential antimicrobial properties against specific bacterial strains, warranting further investigation into its utility as an antimicrobial agent .

Q & A

Q. Table 1: Key Spectroscopic Signatures

TechniqueExpected Observations
1^1H NMRVinyl protons (δ 5.5–6.5 ppm), CH3_3 groups (δ 0.8–1.6 ppm)
FT-IRC=O stretch (~1650 cm1^{-1}), C=C stretch (~1600 cm1^{-1})
Mass SpectrometryMolecular ion peak for [C21_{21}H38_{38}NO2_2]+^+

Advanced: How can researchers resolve contradictions in reported solvent-dependent reactivity of this compound?

Answer:
Discrepancies in reactivity (e.g., nucleophilicity vs. stability) often arise from solvent polarity and ion-pairing effects. Methodological strategies include:

  • Conductivity Measurements : Assess ion dissociation in solvents like 1,2-dichloroethane (low polarity) vs. DMF (high polarity) to correlate reactivity with solvation .
  • Kinetic Studies : Compare reaction rates in solvents with varying Gutmann donor numbers to quantify nucleophilicity trends .
  • Computational Modeling : Use DFT calculations to model solvent-enolate interactions and predict optimal reaction conditions .

Basic: What handling precautions are critical for this compound in laboratory settings?

Answer:

  • Storage : Store at 0–6°C in airtight containers to prevent hydration or decomposition .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and moisture-sensitive reagents .

Advanced: How can the thermal stability of this compound be systematically evaluated?

Answer:

  • Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (e.g., 25–300°C) to identify decomposition thresholds .
  • Differential Scanning Calorimetry (DSC) : Detect exothermic/endothermic events (e.g., melting points, phase transitions) .
  • Accelerated Aging Studies : Expose samples to elevated temperatures (40–60°C) and monitor structural integrity via NMR or HPLC .

Advanced: What methodologies address data gaps in the ecological and toxicological profiles of this compound?

Answer:

  • Read-Across Analysis : Use data from structurally similar tetrabutylammonium salts (e.g., chloride or fluoride) to estimate toxicity endpoints .
  • Microtox Assays : Test acute toxicity in Vibrio fischeri to derive preliminary EC50_{50} values .
  • QSAR Modeling : Predict bioaccumulation potential using software like EPI Suite, leveraging logP and molecular weight data .

Basic: What are common side reactions observed during the use of this compound, and how can they be mitigated?

Answer:

  • Hydration : The enolate may revert to glutaconaldehyde in humid conditions. Use molecular sieves or anhydrous solvents .
  • Oxidation : Conjugated dienes can undergo Diels-Alder reactions. Conduct reactions under inert atmospheres (N2_2/Ar) .
  • Counterion Exchange : Competing anions (e.g., Cl^-) may displace the enolate. Use high-purity tetrabutylammonium salts .

Advanced: How can computational tools predict the asymmetric induction capability of this compound in stereoselective synthesis?

Answer:

  • Molecular Dynamics Simulations : Model enolate-catalyst interactions to identify chiral induction pathways .
  • Docking Studies : Screen enolate conformers against chiral templates (e.g., oxazaborolidines) to predict enantioselectivity .
  • Transition State Analysis : Calculate energy barriers for competing stereochemical pathways using Gaussian or ORCA software .

Basic: What purification techniques are optimal for isolating this compound?

Answer:

  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences .
  • Column Chromatography : Employ silica gel with nonpolar eluents (e.g., hexane/ethyl acetate) to separate ionic byproducts .
  • Lyophilization : Remove volatile impurities under vacuum for hygroscopic samples .

Advanced: What experimental designs can validate the role of this compound in multi-component reactions?

Answer:

  • Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., temperature, stoichiometry) .
  • In Situ Monitoring : Employ ReactIR or HPLC to track intermediate formation and reaction pathways .
  • Isotopic Labeling : Introduce 18^{18}O or 13^{13}C labels to elucidate mechanistic steps via kinetic isotope effects .

Advanced: How can researchers reconcile discrepancies in reported melting points or spectral data for this compound?

Answer:

  • Interlaboratory Comparisons : Share samples with standardized protocols (e.g., identical NMR acquisition parameters) .
  • Phase Purity Analysis : Use powder XRD to confirm crystallinity and rule out polymorphic variations .
  • Meta-Analysis : Aggregate literature data to identify outliers and propose consensus values .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrabutylammonium glutaconaldehyde enolate
Reactant of Route 2
Tetrabutylammonium glutaconaldehyde enolate

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